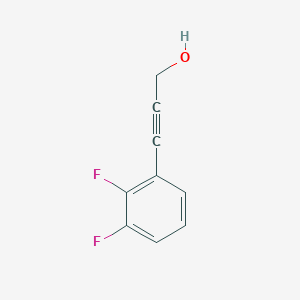

3-(2,3-Difluorophenyl)prop-2-yn-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2,3-difluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKPFHRWFUXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Fluorinated Propargyl Alcohols

Fluorinated propargyl alcohols represent a pivotal class of chemical scaffolds in modern organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. soci.org This "fluorine effect" can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making fluorinated compounds highly sought after in drug discovery. researchgate.netnih.gov

Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile building blocks. They participate in a wide array of chemical transformations, including cycloadditions, rearrangements, and nucleophilic additions. The combination of the reactive propargyl alcohol moiety with the unique electronic properties imparted by fluorine atoms creates a powerful synthetic tool for the construction of complex and biologically active molecules. researchgate.net

A Closer Look at 3 2,3 Difluorophenyl Prop 2 Yn 1 Ol: Structure and Reactivity

Structural Features: The structure of 3-(2,3-Difluorophenyl)prop-2-yn-1-ol is distinguished by a phenyl ring substituted with two fluorine atoms at the 2 and 3 positions, attached to a propargyl alcohol backbone. This specific substitution pattern on the aromatic ring is crucial. The two fluorine atoms exert strong inductive electron-withdrawing effects, which can significantly influence the reactivity of both the aromatic ring and the adjacent alkynyl group.

| Property | Value |

| Molecular Formula | C₉H₆F₂O |

| Molecular Weight | 168.14 g/mol |

| IUPAC Name | This compound |

Reactivity Context: The electronic landscape of this compound suggests a rich and varied reactivity profile. The electron-deficient nature of the difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution under certain conditions. The propargyl alcohol moiety, the primary site of reactivity, can undergo a range of transformations. The hydroxyl group can be activated or replaced, while the alkyne can participate in reactions such as click chemistry, cyclizations, and metal-catalyzed cross-coupling reactions. The presence of the fluorine atoms can also modulate the acidity of the terminal alkyne proton, should one be generated, and influence the regioselectivity of addition reactions across the triple bond.

Current Research Trajectories and Academic Inquiry

Direct Synthetic Routes to this compound

Direct construction of the this compound scaffold is primarily achieved through two powerful strategies: palladium-catalyzed cross-coupling reactions and nucleophilic alkynylation of carbonyl compounds.

The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, making it an ideal method for synthesizing arylalkynes. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

In the context of this compound synthesis, this would involve the reaction of a halogenated 2,3-difluorobenzene derivative (e.g., 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene) with propargyl alcohol. The reaction is carried out under mild conditions and demonstrates good tolerance to a variety of functional groups. wikipedia.org While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided results, the general applicability of the Sonogashira coupling to fluorinated aryl halides is well-established. organic-chemistry.org

A general representation of the Sonogashira coupling for this synthesis is depicted below:

Reaction Scheme: 1,2-Difluoro-3-halobenzene + Propargyl alcohol --(Pd catalyst, Cu co-catalyst, Base)--> this compound

Key parameters influencing the success of the Sonogashira coupling include the choice of palladium catalyst, ligands, copper source, base, and solvent. Modern variations of this reaction have even been developed to be copper-free, addressing concerns of potential copper contamination in the final product. beilstein-journals.org

Below is an interactive table summarizing typical conditions for Sonogashira coupling reactions based on the provided search results.

An alternative and powerful strategy for the synthesis of propargyl alcohols involves the nucleophilic addition of an alkynylide to an aldehyde or ketone. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of a metalated 1-(2,3-difluorophenyl)acetylene with formaldehyde (B43269).

The alkynylide can be generated in situ by treating the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. The resulting nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde to form the desired propargyl alcohol after an aqueous workup.

Reaction Scheme: 1-(2,3-Difluorophenyl)acetylene + Formaldehyde --(1. Base, 2. H3O+)--> this compound

This method offers a high degree of convergence and is often used for the preparation of a wide array of propargyl alcohols. The reaction conditions are generally mild, and the starting materials are readily available.

Synthesis of Analogues and Derivatives of this compound

The synthetic methodologies described above can be readily adapted to produce a diverse range of analogues and derivatives of this compound.

By employing different halogenated fluorobenzene (B45895) precursors in the Sonogashira coupling, a wide variety of fluorinated arylpropargyl alcohols can be synthesized. For instance, using 1-bromo-3,5-difluorobenzene (B42898) would yield 3-(3,5-difluorophenyl)prop-2-yn-1-ol. chemsrc.com Similarly, other isomers and multiply substituted fluorinated benzenes can be utilized to explore the structure-activity relationships of these compounds.

Furthermore, other substituents can be introduced onto the aromatic ring, provided they are compatible with the reaction conditions of the chosen synthetic route. Palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance. nobelprize.org

The propargyl alcohol moiety can also be modified to generate structural diversity. Instead of propargyl alcohol, substituted propargyl alcohols or other terminal alkynes can be used in the Sonogashira coupling. For example, coupling with but-3-yn-1-ol would introduce a methyl group at the carbinol center.

Alternatively, in the nucleophilic alkynylation approach, aldehydes other than formaldehyde can be employed to generate secondary propargyl alcohols. The use of ketones as the electrophile would lead to the formation of tertiary propargyl alcohols.

Chemoenzymatic and Stereoselective Synthesis of Fluorinated Propargyl Alcohols

While the direct synthesis of racemic this compound is well-established, the preparation of enantiomerically pure fluorinated propargyl alcohols often requires more sophisticated approaches. Chemoenzymatic and stereoselective methods are at the forefront of this endeavor.

Chemoenzymatic strategies can involve the use of enzymes, such as lipases, for the kinetic resolution of racemic propargyl alcohols or their derivatives. This approach takes advantage of the stereoselectivity of the enzyme to preferentially react with one enantiomer, allowing for the separation of the two.

Asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer of the target molecule. This can be achieved through the use of chiral catalysts or reagents in the key bond-forming steps. For instance, asymmetric alkynylation of aldehydes can be accomplished using chiral ligands in combination with metal catalysts. organic-chemistry.org

A notable chemoenzymatic strategy combines the oxygenation capabilities of cytochrome P450 monooxygenases with a subsequent deoxofluorination step. caltech.edu This method allows for the selective introduction of fluorine at non-activated C-H bonds, offering a novel route to fluorinated organic molecules. caltech.edu While not directly applied to this compound in the provided results, this approach highlights the potential of combining biological and chemical catalysis for the synthesis of complex fluorinated compounds.

The table below summarizes some of the key findings from the search results regarding the synthesis of propargyl alcohols.

Enzymatic Kinetic Resolution for Enantiomeric Purity

Enzymatic kinetic resolution is a powerful technique for obtaining optically active fluorinated propargyl alcohols. This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The process generally involves an enzyme-catalyzed acylation (transesterification), where one enantiomer reacts at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

Lipase-catalyzed transesterification has been successfully applied to resolve various racemic terminal aryl propargylic alcohols. researchgate.net Among the various biocatalysts, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has proven to be particularly effective for the kinetic resolution of these compounds. researchgate.netnih.gov The reaction involves the selective acylation of one enantiomer, affording highly optically active (S)-propargylic alcohols and (R)-propargylic alcohol acetates in high yields and good enantiomeric excess (ee). researchgate.net Natural lipases typically recognize enantiomers based on the size differences of substituents near the carbinol moiety and selectively react with the R enantiomers of secondary alcohols. nih.gov

Research into the kinetic resolution of fluorinated propargyl alcohols has demonstrated the efficacy of this approach. For instance, in the resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, various parameters such as lipase type, solvent, temperature, and acyl donor were examined. researchgate.netkorea.ac.kr The findings indicated that Novozym 435-catalyzed transesterification with vinyl butanoate in n-hexane at 60 °C successfully produced various enantiomerically pure fluorinated propargyl alcohols with good to excellent enantiomeric excess (>84% ee), and in some cases, exceeding 99% ee. researchgate.netkorea.ac.kr

Table 1: Novozym 435-Catalyzed Resolution of Propargyl Alcohols

| Substrate | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee) |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Vinyl butanoate | n-Hexane | 60 | >84% |

| (±)-1-Phenyl-2-propyn-1-ol | Vinyl acetate | n-Hexane | - | >93% |

This table presents data on the enzymatic kinetic resolution of propargyl alcohols related to this compound, showcasing the high enantiomeric purity achievable with Novozym 435. researchgate.netnih.govkorea.ac.kr

The advantages of this enzymatic method include the ready availability of the biocatalyst, simple and mild reaction conditions, and high stereoselectivity. researchgate.net

Asymmetric Catalysis in Propargyl Alcohol Formation

Asymmetric catalysis offers a direct route to enantiomerically pure propargyl alcohols, constructing the chiral center in a single, stereocontrolled step. This approach avoids the 50% theoretical yield limit of kinetic resolution. The asymmetric addition of an alkyne nucleophile to an aldehyde is a primary strategy for synthesizing these valuable chiral intermediates. nih.gov However, the synthesis of homopropargylic alcohols can be complicated by the lower reactivity of allenic and propargylic substrates compared to their allylic counterparts and difficulties in controlling regioselectivity. nih.gov

Various catalytic systems have been developed to overcome these challenges and facilitate the enantioselective addition of terminal alkynes to aldehydes.

Zinc-Based Catalysts : A practical and versatile method employs a zinc salt, such as Zn(OTf)₂, and a chiral ligand, like (+)-N-methyl ephedrine. nih.govorganic-chemistry.org This system catalyzes the addition of terminal alkynes to a broad range of aldehydes, producing propargylic alcohols in high yields and excellent enantioselectivities (up to 99% ee). organic-chemistry.org The conditions are notably tolerant of air and moisture, and the reagents are commercially available. organic-chemistry.org

Brønsted Acid Catalysis : Chiral Brønsted acids, such as phosphoric acids, have emerged as effective catalysts for the enantioselective propargylation of aldehydes. nih.gov This methodology has been successfully extended from allylboration to the more challenging allenylboration of aldehydes. nih.gov The reaction demonstrates broad synthetic utility, tolerating both electron-donating and electron-withdrawing groups on the aldehyde, and consistently delivering excellent yields and high enantioselectivities (92–96% ee). nih.gov

Bifunctional Catalysts : Some catalytic systems exhibit bifunctional character, activating both the alkyne and the aldehyde simultaneously. For example, a catalyst system involving In(III) and BINOL has shown broad substrate generality and high enantioselectivity. organic-chemistry.org Similarly, the ProPhenol ligand in combination with a dialkylzinc reagent forms a dinuclear zinc species that contains both Brønsted basic and Lewis acidic sites, enabling it to act as a bifunctional catalyst. nih.gov

Table 2: Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 4-MeO-C₆H₄CHO | 10 | 95 | 96 |

| 4-CF₃-C₆H₄CHO | 10 | 90 | 94 |

| 2-Naphthyl-CHO | 10 | 95 | 95 |

| Cinnamaldehyde | 10 | 93 | 92 |

This table illustrates the effectiveness of a chiral phosphoric acid catalyst in the asymmetric propargylation of various aldehydes, resulting in high yields and enantioselectivities. nih.gov

These asymmetric catalytic methods are crucial for accessing chiral propargyl alcohols, which serve as versatile intermediates for further synthetic transformations. nih.gov

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond in this compound is a hub of reactivity, amenable to a variety of addition and cyclization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity. In the context of this compound, this reaction allows for its conjugation with a wide array of azide-containing molecules.

Detailed research findings on the participation of this compound in CuAAC reactions are not extensively documented in publicly available literature. However, the general mechanism and conditions for CuAAC are well-established and would theoretically apply. The reaction typically proceeds in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is compatible with a broad range of solvents, including water.

A hypothetical reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-((2,3-difluorophenyl)(hydroxy)methyl)-1H-1,2,3-triazole |

Transition Metal-Catalyzed Functionalizations

The terminal alkyne of this compound is a versatile handle for the introduction of various functional groups through transition metal catalysis.

Hydrocarboxylation and Esterification Reactions of Alkynes

Transition metal-catalyzed hydrocarboxylation and esterification reactions of terminal alkynes are powerful methods for the synthesis of α,β-unsaturated carboxylic acids and esters, respectively. These reactions typically involve the use of catalysts based on palladium, nickel, or rhodium in the presence of a carbon monoxide source and a nucleophile (water for hydrocarboxylation, an alcohol for esterification).

Specific studies detailing the hydrocarboxylation or esterification of this compound are not readily found in the scientific literature.

Multifunctionalization Reactions of Alkynes (e.g., Oxo-arylfluorination)

Multifunctionalization reactions of alkynes allow for the simultaneous introduction of multiple functional groups across the triple bond, leading to a rapid increase in molecular complexity. Oxo-arylfluorination, for instance, would involve the addition of an oxygen-containing group, an aryl group, and a fluorine atom across the alkyne.

There is no specific information available in the surveyed literature regarding the oxo-arylfluorination of this compound.

Cycloisomerization Reactions for Heterocycle Synthesis

Transition metal-catalyzed cycloisomerization of functionalized alkynes is a powerful strategy for the synthesis of a wide variety of heterocyclic compounds. In the case of this compound, the presence of the hydroxyl group in proximity to the alkyne allows for intramolecular cyclization to form oxygen-containing heterocycles.

While the general principle of cycloisomerization is well-established for propargyl alcohols, specific examples involving this compound are not detailed in the available scientific databases.

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can undergo a range of transformations, including oxidation, esterification, and etherification. These reactions allow for the modification of the compound's physical and chemical properties and provide a means for further synthetic elaboration.

Detailed experimental data on the specific transformations of the primary hydroxyl group of this compound are not prominently featured in the reviewed literature. However, standard organic chemistry transformations for primary alcohols are expected to be applicable.

| Reaction Type | Reagents | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 3-(2,3-Difluorophenyl)prop-2-ynal |

| Esterification | Acetic anhydride, Pyridine | 3-(2,3-Difluorophenyl)prop-2-yn-1-yl acetate |

| Etherification | Sodium hydride, Methyl iodide | 1-(3-Methoxyprop-1-yn-1-yl)-2,3-difluorobenzene |

Reactivity of the 2,3-Difluorophenyl Group

The 2,3-difluorophenyl ring is relatively electron-deficient due to the strong inductive effect of the two fluorine atoms. This electronic nature governs its reactivity towards both functional group interconversions and aromatic substitution.

While specific studies on functional group interconversions for this compound are not documented, the principles of Nucleophilic Aromatic Substitution (SₙAr) are applicable. Aromatic rings bearing strong electron-withdrawing groups, such as fluorine, can undergo substitution of a leaving group (in this case, a fluoride ion) by a strong nucleophile. wikipedia.orglibretexts.org

The SₙAr mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For this reaction to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.orglibretexts.org In the 2,3-difluorophenyl system, each fluorine atom is ortho to the other, suggesting that substitution of one fluorine by a potent nucleophile (e.g., an alkoxide or an amine) is a potential, albeit likely challenging, transformation.

The introduction of a new substituent onto the 2,3-difluorophenyl ring via Electrophilic Aromatic Substitution (EAS) is governed by the directing effects of the existing substituents.

Fluorine Atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal, but they are ortho, para-directors because of resonance donation from their lone pairs.

Propargyl Alcohol Side Chain (-C≡C-CH₂OH): The alkyne group is generally considered to be an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.

In the 2,3-difluorophenyl system, the positions available for substitution are C4, C5, and C6.

Position C4: This position is ortho to the F at C3 and meta to the F at C2.

Position C5: This position is meta to both F at C2 and F at C3.

Position C6: This position is ortho to the F at C2.

The combined deactivating nature of all substituents makes electrophilic substitution difficult, likely requiring harsh conditions. The directing effects are conflicting. The fluorine atoms will direct incoming electrophiles primarily to the C4 and C6 positions. The side chain will direct to the C5 position. Given that halogen directing effects, while deactivating, often dominate regiochemical outcomes, substitution would most likely be predicted at the C4 or C6 positions. Steric hindrance at C6 (adjacent to the bulky side chain) may favor substitution at the C4 position. However, without experimental data, predicting the precise outcome remains speculative.

Advanced Spectroscopic and Structural Elucidation of 3 2,3 Difluorophenyl Prop 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Characterization

No experimental ¹H NMR or ¹³C NMR data for 3-(2,3-Difluorophenyl)prop-2-yn-1-ol was found in the search results.

¹⁹F NMR for Fluorine Environments and Coupling Analysis

No experimental ¹⁹F NMR data for this compound was found in the search results.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

No experimental 2D NMR data for this compound was found in the search results.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

No experimental IR or Raman spectroscopy data for this compound was found in the search results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., HRMS)

No experimental mass spectrometry data for this compound was found in the search results.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

No experimental X-ray crystallography data for this compound was found in the search results.

Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and energetic landscape of a molecule. DFT methods are widely used for their balance of accuracy and computational efficiency in studying organic molecules. d-nb.infomaterialsciencejournal.org

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For 3-(2,3-Difluorophenyl)prop-2-yn-1-ol, the HOMO is expected to be localized primarily on the electron-rich alkyne (prop-2-yn-1-ol) moiety and the phenyl ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing difluoro substituents.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. researchgate.net

These calculations help predict the most probable sites for electrophilic and nucleophilic attack and explain charge transfer interactions within the molecule. nih.govmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative, as specific experimental or calculated data for this compound is not available in the provided search results.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.5 to -6.5 | Electron-donating capability |

| LUMO Energy | ~ -1.5 to -0.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 | Chemical reactivity and kinetic stability |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are crucial for its function, especially in biological systems. Conformational analysis involves identifying the stable arrangements (conformers) of a molecule and the energy barriers between them.

For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the phenyl ring to the propargyl alcohol group. A potential energy surface (PES) can be generated by systematically rotating this bond and calculating the energy at each step. nih.govarxiv.org This analysis reveals the lowest-energy (most stable) conformer and any higher-energy local minima. mdpi.comsoton.ac.uk The presence of the ortho-fluorine atom may introduce steric hindrance that influences the preferred orientation of the substituents.

DFT calculations are invaluable for mapping out reaction pathways. mdpi.com By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction can be constructed. nih.gov This allows chemists to predict the feasibility of a reaction, understand its mechanism, and anticipate the formation of specific products. For instance, the oxidation or substitution reactions involving the hydroxyl or alkyne groups of this compound could be modeled to determine activation energies and reaction kinetics.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) might interact with a large biomolecule, such as a protein or enzyme. nih.gov This is a cornerstone of modern drug discovery.

Molecular docking simulations would place the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. nih.govekb.eguomustansiriyah.edu.iq The simulation's scoring function estimates the binding energy, with lower values indicating a more favorable interaction.

Key interactions that could be profiled for this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group is a primary hydrogen bond donor and acceptor.

Pi-Interactions: The difluorophenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues in the active site.

Halogen Bonding: The fluorine atoms can act as weak halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur.

These studies can identify potential biological targets for the compound and explain its mechanism of action at a molecular level. mdpi.com

The insights gained from docking studies form the basis for structure-based drug design. nih.govmdpi.comnih.gov By analyzing the predicted binding mode of this compound, medicinal chemists can identify opportunities for structural modification to improve binding affinity, selectivity, or other pharmacological properties.

For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the phenyl ring, derivatives with additional lipophilic groups could be designed to fill that space and enhance binding. Conversely, if a key hydrogen bond is predicted but is geometrically suboptimal, the molecule's scaffold could be altered to improve this interaction. This iterative process of computational prediction and chemical synthesis is a powerful strategy for developing novel therapeutic agents.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

A comprehensive search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported. The determination of a compound's crystal structure is a prerequisite for detailed computational investigations such as Hirshfeld surface analysis, as this analysis relies on the precise atomic coordinates and unit cell parameters obtained from experimental crystallographic data.

Therefore, a specific analysis of the intermolecular interactions and crystal packing phenomena for this compound, including detailed research findings and data tables, cannot be provided at this time.

For illustrative purposes, a hypothetical analysis based on the structural motifs present in this compound is described below. This section outlines the types of interactions that would be expected and how they would be quantified using Hirshfeld surface analysis, should the crystal structure become available.

Hypothetical Intermolecular Interactions and Crystal Packing

The molecular structure of this compound features several functional groups capable of engaging in various intermolecular interactions that would govern its crystal packing. These include the hydroxyl group (-OH), the difluorophenyl ring, and the alkyne moiety.

Hydrogen Bonding: The primary and strongest intermolecular interaction expected is hydrogen bonding originating from the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor to an electronegative atom on an adjacent molecule, such as the oxygen of another hydroxyl group or one of the fluorine atoms on the phenyl ring. This would likely lead to the formation of chains or networks of molecules.

Halogen Bonding: The fluorine atoms on the phenyl ring could potentially act as halogen bond acceptors.

π-Interactions: The aromatic difluorophenyl ring could participate in π-π stacking interactions with neighboring rings. The presence of electron-withdrawing fluorine atoms would create a quadrupole moment on the ring, potentially favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. C-H···π interactions, where a hydrogen atom interacts with the face of the aromatic ring, are also plausible.

van der Waals Forces: A significant portion of the crystal packing would also be stabilized by weaker, non-specific van der Waals forces.

Hirshfeld Surface Analysis: A Prospective Look

Once a crystal structure is determined, Hirshfeld surface analysis would provide quantitative insight into these interactions.

dnorm Surface: A map of the normalized contact distance (dnorm) on the Hirshfeld surface would visually identify key interaction points. Strong hydrogen bonds would appear as distinct, intense red spots on the surface. Weaker contacts, such as C-H···F or C-H···π interactions, would also be visible as paler red areas.

The relative contributions of these interactions could be summarized in a data table, as shown in the hypothetical example below.

Hypothetical Data Table of Intermolecular Contacts

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| F···H / H···F | 15.2 |

| C···H / H···C | 8.8 |

| C···C | 3.5 |

| Other | 2.0 |

This hypothetical data suggests that van der Waals interactions (H···H) and hydrogen bonding (O···H/H···O) would be the most significant contributors to the crystal packing, with notable contributions from contacts involving fluorine.

Applications of 3 2,3 Difluorophenyl Prop 2 Yn 1 Ol As a Key Synthetic Intermediate in Academic Research

Precursor in Medicinal Chemistry Research

While fluorinated propargyl alcohols are recognized as valuable precursors in medicinal chemistry due to the unique properties conferred by the fluorine atoms and the reactivity of the alkyne group, specific research on 3-(2,3-Difluorophenyl)prop-2-yn-1-ol for the applications below has not been reported.

Synthesis of Fluorinated Heterocyclic Scaffolds and Frameworks (e.g., triazole, quinazoline (B50416) derivatives)

No published studies were found that utilize this compound as a starting material for the synthesis of fluorinated triazole or quinazoline derivatives. The literature contains many examples of synthesizing such heterocyclic systems, but none originate from this specific precursor. nih.govnih.govnih.govptfarm.plekb.egresearchgate.netresearchgate.netmdpi.com

Construction of Novel Bioactive Compounds for In Vitro Target Engagement Studies

There is no available research detailing the use of this compound to construct novel bioactive compounds for in vitro target engagement studies.

Design and Synthesis of Enzyme Inhibitors or Receptor Ligands

Specific examples of enzyme inhibitors or receptor ligands designed and synthesized from this compound are not documented in the scientific literature.

Building Block in Advanced Materials Science Research

The potential of fluorinated building blocks in materials science is significant. However, the application of this compound in this field has not been specifically investigated in published research.

Synthesis of Low Molecular Weight Organogelators

No studies have been identified that report the synthesis of low molecular weight organogelators using this compound as a structural component.

Development of Polymer Precursors and Functional Materials

There is no evidence in the available literature of this compound being used as a monomer or precursor for the development of polymers or other functional materials.

Role in the Synthesis of Specialty Chemicals and Agrochemicals

The incorporation of fluorine into organic molecules is a widely employed strategy in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.netrhhz.net Fluorine atoms can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to enhanced biological activity. researchgate.netrhhz.net The difluorophenyl group in this compound is therefore a key pharmacophore that makes this compound an attractive starting material for agrochemical synthesis.

The presence of fluorine on the phenyl ring can lead to several advantages:

Increased Efficacy: Fluorine's high electronegativity can modify the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. rhhz.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the bioavailability and half-life of the active compound in the target organism. researchgate.net

Improved Lipophilicity: Strategic fluorination can increase the lipophilicity of a compound, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the chitinous exoskeleton of insects. nih.gov

The propargyl alcohol functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex structures. sci-hub.se It can participate in reactions such as nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This versatility allows chemists to use this compound as a scaffold to synthesize a diverse library of compounds for biological screening. For instance, the propargyl group can be used to construct various heterocyclic rings, which are prevalent in a large percentage of commercial agrochemicals. nih.govresearchgate.net

Given these characteristics, this compound is a promising intermediate for the synthesis of next-generation agrochemicals. Research in this area would likely involve the chemical modification of the hydroxyl group or the alkyne to generate novel derivatives that could be tested for fungicidal, herbicidal, or insecticidal activity.

Derivatization for Labeling Studies (e.g., potential for radiolabeling with 18F via precursor modification)

The development of molecular imaging probes for Positron Emission Tomography (PET) is a critical area of research in medicine, enabling the non-invasive visualization of biological processes in vivo. frontiersin.orgnih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is the most widely used nuclide for PET due to its favorable physical properties, including a convenient half-life of approximately 110 minutes and low positron energy, which results in high-resolution images. acs.orgnih.gov

The structure of this compound makes it an interesting candidate for derivatization into a PET imaging probe. However, the direct radiolabeling of the electron-rich difluorophenyl ring via nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride is challenging due to the ring's low reactivity. acs.orgnih.gov Therefore, modification of the precursor is necessary to facilitate the introduction of ¹⁸F.

Several strategies could be employed for the ¹⁸F-radiolabeling of a molecule like this compound:

Precursor Modification for Direct Radiofluorination: This approach involves synthesizing a precursor molecule where the difluorophenyl ring is modified with a suitable leaving group that can be readily displaced by [¹⁸F]fluoride. Common precursors for aromatic radiofluorination include:

Diaryliodonium Salts: These are highly reactive precursors that can undergo rapid radiofluorination under mild conditions. nih.govresearchgate.net

Arylsulfonium Salts: Similar to iodonium (B1229267) salts, these precursors show good reactivity towards nucleophilic [¹⁸F]fluoride. researchgate.net

Boronic Esters (e.g., pinacol (B44631) esters): Copper-mediated radiofluorination of aryl boronic esters is a well-established method for labeling aromatic rings. nih.gov

Nitro Precursors: Introducing a nitro group onto the aromatic ring can activate it for SₙAr, allowing for the displacement of the nitro group or another leaving group by [¹⁸F]fluoride.

Indirect Labeling via Prosthetic Groups: An alternative and highly versatile strategy is to first synthesize a small, reactive molecule that contains ¹⁸F (a prosthetic group) and then attach it to the target molecule. nih.govrsc.org The propargyl group of this compound is ideally suited for this approach using "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to link the alkyne functionality of the propargyl group to an azide-containing, ¹⁸F-labeled prosthetic group. This method offers the advantage of late-stage radiofluorination under mild conditions, which is compatible with sensitive biomolecules. nih.gov

The development of an ¹⁸F-labeled derivative of this compound could enable its use in PET imaging studies to investigate the in vivo distribution and targeting of novel drugs or to explore biological pathways where this structural motif shows affinity. The choice of labeling strategy would depend on the specific application and the desired chemical properties of the final radiotracer. chempep.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,3-Difluorophenyl)prop-2-yn-1-ol?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which links terminal alkynes to aryl halides. For example, coupling 2,3-difluorophenylboronic acid derivatives with propargyl alcohol precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like THF or DMF. Post-reaction purification often involves column chromatography or preparative HPLC, as demonstrated in analogous syntheses of difluorophenyl-containing pyrrolidine derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Confirms molecular ion peaks (e.g., m/z [M+H]+) and fragmentation patterns. For example, LCMS data for related compounds show m/z 733 [M+H]+ with retention times around 1.25 minutes under specific HPLC conditions (e.g., SQD-FA05) .

- NMR : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) resolve structural features, such as alkyne protons (~2.5–3.5 ppm) and fluorine-induced splitting in aromatic regions.

- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) with UV detection .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Propargyl alcohol derivatives (e.g., prop-2-yn-1-ol) are corrosive and require PPE (gloves, goggles) and ventilation. Storage should be in inert atmospheres (argon) to prevent polymerization. Refer to GHS classifications for propargyl alcohol (H303, H313, H333) and implement spill containment measures .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium sources (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while additives like CuI can stabilize intermediates in Sonogashira reactions.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive alkyne systems. For example, a 40% yield reported for a similar compound suggests room for improvement via these parameters .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine LCMS (m/z accuracy ±5 ppm) with high-resolution NMR (500 MHz+) to confirm molecular formulas. For example, fluorine atoms cause distinct splitting patterns in aromatic regions, which must align with computational predictions (DFT).

- Stereochemical Analysis : Use X-ray crystallography (as in analogous fluorophenyl structures ) or NOESY to resolve ambiguities in spatial arrangements.

Q. What computational approaches predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Model electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example, fluorine substituents increase electrophilicity in the aromatic ring, affecting reaction pathways.

- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, as seen in related pharmaceutical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.